Sulprofos sulfoxide
Overview
Description
Sulprofos sulfoxide is an organosulfur compound that belongs to the class of sulfoxides. It is derived from sulprofos, an organophosphorus insecticide. This compound is known for its role as an intermediate in the metabolic pathway of sulprofos and exhibits unique chemical properties due to the presence of both sulfur and oxygen atoms in its structure.
Mechanism of Action
Target of Action
Sulprofos sulfoxide is a chemical transformation product It is known that sulfoxides, in general, play a significant role in organic and medicinal chemistry .
Mode of Action
Sulfoxides are typically involved in oxidation-reduction reactions . They can act as electron acceptors in these reactions, leading to changes in the oxidation state of the sulfur atom .
Biochemical Pathways
Sulfoxides, including this compound, are involved in the sulfur metabolism pathway . This pathway includes the activation of sulfate, its transfer to biological acceptor molecules, and its dynamic cleavage in a spatially and temporally specific manner . Sulfoxides can also be produced by the oxidation of sulfides .
Result of Action
Sulfoxides, in general, are known to play a crucial role in various biochemical reactions, including the synthesis of organic sulfides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photochemical aerobic oxidation of sulfides to sulfoxides is known to be influenced by the wavelength of irradiation . Additionally, the presence of other substances in the environment can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that Sulprofos sulfoxide is a metabolite of Sulprofos, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Sulprofos .
Cellular Effects
Given its status as a metabolite of Sulprofos, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound is a transformation product of Sulprofos, suggesting that it may exert its effects at the molecular level through similar mechanisms . This could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Metabolic Pathways
It is known that this compound is a metabolite of Sulprofos, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
It is known that this compound is a metabolite of Sulprofos, suggesting that it may be transported and distributed in a similar manner .
Subcellular Localization
It is known that this compound is a metabolite of Sulprofos, suggesting that it may be localized in similar subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulprofos sulfoxide can be synthesized through the oxidation of sulprofos. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or N-fluorobenzenesulfonimide. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Sulprofos sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of sulprofos sulfone.
Reduction: this compound can be reduced back to sulprofos using reducing agents such as sodium borohydride.
Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, N-fluorobenzenesulfonimide, mild temperatures, and catalysts.
Reduction: Sodium borohydride, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild temperatures
Major Products Formed:
Oxidation: Sulprofos sulfone.
Reduction: Sulprofos.
Substitution: Various sulfoxide derivatives depending on the nucleophile used
Scientific Research Applications
Sulprofos sulfoxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.
Biology: Studied for its role in the metabolic pathways of organophosphorus insecticides.
Medicine: Investigated for its potential as a cholinesterase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: Utilized in the development of new pesticides and agrochemicals
Comparison with Similar Compounds
Sulfoxides: Dimethyl sulfoxide, methyl phenyl sulfoxide.
Sulfones: Sulprofos sulfone, dimethyl sulfone.
Organophosphorus Compounds: Malathion, parathion
Comparison: Sulprofos sulfoxide is unique due to its dual functionality as both a sulfoxide and an organophosphorus compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of other compounds. Compared to similar sulfoxides, this compound has a more complex structure and exhibits different reactivity patterns. Its role as an acetylcholinesterase inhibitor also distinguishes it from other sulfoxides and sulfones .
Properties
IUPAC Name |
ethoxy-(4-methylsulfinylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3PS3/c1-4-10-18-16(17,14-5-2)15-11-6-8-12(9-7-11)19(3)13/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUFUJJOXRACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016604 | |
Record name | Sulprofos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34643-47-5 | |
Record name | O-Ethyl O-[4-(methylsulfinyl)phenyl] S-propyl phosphorodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34643-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulprofos sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulprofos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ethyl O-4-methanesulfinylphenyl (propylsulfanyl)phosphonothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULPROFOS SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6Q010RMYO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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